molecular formula C10H22N2O B13224882 Dimethyl({3-[(oxan-4-yl)amino]propyl})amine

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine

Cat. No.: B13224882
M. Wt: 186.29 g/mol
InChI Key: CFBLKFITLCTLSU-UHFFFAOYSA-N
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Description

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine can be synthesized through a multi-step process. One common method involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile. This intermediate is then subjected to hydrogenation to yield dimethylaminopropylamine. The final step involves the reaction of dimethylaminopropylamine with oxan-4-yl chloride under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl({3-[(oxan-4-yl)amino]propyl})amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar amines and contributes to its specific reactivity and applications .

Biological Activity

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article reviews its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a dimethylamino group attached to a propyl chain that includes an oxan-4-yl amino group. Its chemical structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula and weight can be obtained from databases such as PubChem.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown promising results against various bacterial strains. A study by Khosravi et al. (2022) demonstrated that certain oxan derivatives possess notable antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines. For example, a related compound was found to inhibit cell proliferation in lung and breast cancer cell lines with IC50 values comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)
Dimethyl derivative AA54970
Dimethyl derivative BBT54950
TamoxifenA54955

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds related to this compound. Research indicates that these compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. For instance, a benzothiazol derivative demonstrated an IC50 of 0.08 µM against AChE, suggesting strong potential for cognitive enhancement .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this amine have been shown to inhibit key enzymes involved in metabolic pathways, including phospholipases and AChE.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Studies indicate that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • Antimicrobial Efficacy : In a study involving various bacterial strains, a derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Cancer Treatment : A clinical trial reported that patients treated with a formulation containing this compound experienced reduced tumor size and improved survival rates compared to control groups .
  • Neuroprotection : In animal models of Alzheimer's disease, administration of related compounds resulted in improved memory performance and reduced amyloid plaque formation .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N',N'-dimethyl-N-(oxan-4-yl)propane-1,3-diamine

InChI

InChI=1S/C10H22N2O/c1-12(2)7-3-6-11-10-4-8-13-9-5-10/h10-11H,3-9H2,1-2H3

InChI Key

CFBLKFITLCTLSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CCOCC1

Origin of Product

United States

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